4-tert-Butylcyclohexyl acetate

Description

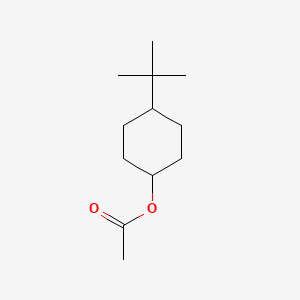

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZRJSQZCBXRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(CC1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027974, DTXSID701014582, DTXSID70893643 | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32210-23-4, 1900-69-2, 10411-92-4 | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32210-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylcyclohexanyl acetate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032210234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN4PL52AKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANYL ACETATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATR4EHD017 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Conformational Locking and Pharmacophore Dynamics: A Technical Guide to 4-tert-Butylcyclohexyl Acetate Isomers

Executive Summary

While 4-tert-butylcyclohexyl acetate (PTBCHA) is widely recognized in the fragrance industry (trade names: Vertenex, Lorysia), its structural isomerism serves as a canonical case study for conformational locking in saturated ring systems. For drug development professionals, understanding the separation and stabilization of these isomers offers critical insights into managing axial versus equatorial substituents on rigid pharmacophores (e.g., steroids, piperidines).

This guide deconstructs the thermodynamic and kinetic profiles of the cis and trans isomers, providing a self-validating protocol for their synthesis, differentiation, and analysis.

Part 1: Structural & Conformational Dynamics

The defining feature of PTBCHA is the Winstein-Holness "Anchor Effect." The bulky tert-butyl group (A-value > 5 kcal/mol) effectively locks the cyclohexane ring into a single chair conformation, preventing ring flipping at ambient temperatures. This rigid scaffold forces the acetate group at the C4 position into a fixed spatial orientation.

The Isomeric Profiles

| Feature | Trans-Isomer | Cis-Isomer |

| Geometry | Diequatorial (1,4-trans) | Axial-Equatorial (1,4-cis) |

| Conformation | t-Butyl (eq) / Acetate (eq) | t-Butyl (eq) / Acetate (ax) |

| Thermodynamics | Thermodynamic Product (More Stable) | Kinetic/High-Energy (Steric Strain) |

| Steric Interactions | Minimal | Significant 1,3-diaxial interactions |

| Odor Profile | Woody, dry, soft | Intense, floral, fruity, woody |

Mechanism of Conformational Locking

The following diagram illustrates how the tert-butyl anchor dictates the fate of the substituent geometry.

Figure 1: Conformational locking mechanism driven by the tert-butyl anchor, dictating the stability of the resulting isomers.

Part 2: Synthetic Pathways & Isomer Control

Controlling the cis/trans ratio occurs primarily at the hydrogenation step of the precursor (4-tert-butylphenol), not during the final acetylation. The acetylation of the alcohol is stereoretentive.

Catalyst-Dependent Stereocontrol

-

Thermodynamic Route (Trans-Dominant): Hydrogenation using Raney Nickel favors the formation of the thermodynamically stable diequatorial alcohol (trans-4-tert-butylcyclohexanol).

-

Kinetic Route (Cis-Dominant): Hydrogenation using Rhodium on Carbon (Rh/C) or Ruthenium facilitates cis addition of hydrogen across the aromatic ring, yielding the cis-alcohol.

Synthesis Protocol (Cis-Enriched Target)

Objective: Synthesis of cis-enriched PTBCHA from 4-tert-butylphenol.

Reagents:

-

4-tert-Butylphenol (1.0 eq)

-

5% Rh/C Catalyst (0.5 mol%)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (Catalytic) or Sodium Acetate

Workflow:

-

Hydrogenation (The Control Step):

-

Load 4-tert-butylphenol and Rh/C into a high-pressure autoclave.

-

Pressurize with H₂ (50–100 psi) at ambient temperature (25°C). Note: Higher temperatures favor thermodynamic equilibration to the trans isomer.

-

Checkpoint: Monitor H₂ uptake. Reaction stops when theoretical uptake is achieved.

-

Filter catalyst to yield cis-4-tert-butylcyclohexanol (>80% cis).[1]

-

-

Acetylation (Stereoretentive):

-

Dissolve the alcohol in toluene. Add acetic anhydride and catalytic pyridine.

-

Reflux at 110°C for 4 hours.

-

Mechanism: Nucleophilic attack of the alcohol oxygen on the carbonyl carbon. The configuration at the cyclohexane ring carbon is retained .

-

-

Workup & Purification:

Figure 2: Divergent synthetic pathways controlled by catalyst selection during the hydrogenation phase.

Part 3: Analytical Characterization (Self-Validating Systems)

Distinguishing the isomers requires observing the coupling constants (

1H-NMR Diagnostics (The "Gold Standard")

The proton attached to C4 (the carbon bearing the acetate) provides the definitive signal.

| Isomer | C4-Proton Environment | Splitting Pattern | Coupling Constant ( | Causality |

| Trans | Axial Proton | Broad Multiplet (tt) | Large (~10-12 Hz) | Axial-Axial coupling with C3/C5 protons ( |

| Cis | Equatorial Proton | Narrow Quintet/Singlet | Small (~2-4 Hz) | Equatorial-Axial/Equatorial-Equatorial coupling (No |

Protocol for NMR Validation:

-

Dissolve 10mg sample in CDCl₃.

-

Focus on the region 4.4 – 4.8 ppm (methine proton alpha to ester oxygen).

-

Trans: Look for a wide signal (width at half-height > 20 Hz).

-

Cis: Look for a narrow signal (width at half-height < 10 Hz).

Gas Chromatography (GC)

While NMR is definitive for structure, GC is preferred for quantitation of ratios.

-

Column: Capillary column (e.g., DB-5 or DB-Wax).

-

Elution Order:

-

Non-polar columns: The trans isomer (more planar/aerodynamic) generally elutes differently than the cis. Note that specific elution orders can reverse based on stationary phase polarity (polar vs. non-polar).

-

Standard Observation: On polar columns (e.g., PEG), the cis isomer (more polar due to axial acetate dipole vector) typically elutes after the trans isomer.

-

Part 4: Functional Implications in Drug Design

While PTBCHA is a fragrance, its behavior parallels pharmacophore design:

-

Axial Attack Vulnerability: The cis-isomer (axial acetate) is more susceptible to esterase hydrolysis due to the relief of 1,3-diaxial strain upon cleavage. In prodrug design, placing a promoiety in an axial position can tune its metabolic half-life.

-

Receptor Fit: The intense odor of the cis isomer suggests a "lock-and-key" fit where the non-planar, axial protrusion engages more effectively with the olfactory G-protein coupled receptors (GPCRs). This mimics how axial substituents on steroids often dictate potency.

References

- Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Authoritative source on synthesis and odor profiles).

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text for A-values and conformational analysis of substituted cyclohexanes).

-

NIST Chemistry WebBook. this compound.

-

BenchChem. Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol (Analogous scaffold analysis).

-

TCI Chemicals. Product Specification: this compound.

Sources

Stereoselective Olfactory Pharmacology: The 4-tert-Butylcyclohexyl Acetate (PTBCHA) Paradigm

Topic: Stereoselective Olfactory Pharmacology of 4-tert-Butylcyclohexyl Acetate Isomers Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Fragrance Scientists

Executive Summary

This compound (PTBCHA), commercially known as Vertenex® or Oryclon, represents a critical case study in stereoselective ligand-receptor interaction. While widely utilized in perfumery for its woody-floral profile, the molecule’s two geometric isomers—cis and trans—exhibit distinct pharmacological potencies and qualitative sensory profiles.[1] This guide analyzes the structural determinants of these properties, providing a roadmap for stereocontrolled synthesis and offering a model for GPCR ligand specificity relevant to broader drug development contexts.

Stereochemical Fundamentals: The Conformation Lock

The pharmacological divergence of PTBCHA isomers is rooted in the cyclohexane ring's conformational dynamics. The bulky tert-butyl group at the C4 position acts as a "conformation anchor," locking the ring into a chair conformation where the tert-butyl group occupies the equatorial position to minimize 1,3-diaxial interactions.

-

Trans-Isomer (Thermodynamic Product): The acetate group at C1 is also equatorial. This diequatorial conformation is thermodynamically more stable but sterically "flat."

-

Cis-Isomer (Kinetic/Impact Product): The acetate group at C1 is forced into the axial position. This axial projection creates a distinct 3D pharmacophore, significantly altering its binding affinity to olfactory G-Protein Coupled Receptors (GPCRs).

| Isomer | t-Butyl Position | Acetate Position | Conformation | Stability |

| Trans | Equatorial | Equatorial | Diequatorial | High (Thermodynamic) |

| Cis | Equatorial | Axial | Axial-Equatorial | Lower (Kinetic) |

Olfactory Structure-Activity Relationship (SAR)

The olfactory epithelium discriminates between these isomers with high specificity. The cis-isomer is generally regarded as the "impact" molecule, possessing a lower odor detection threshold (ODT) and a more complex qualitative profile.

Table 1: Comparative Olfactory Profile

| Feature | Cis-4-tert-Butylcyclohexyl Acetate | Trans-4-tert-Butylcyclohexyl Acetate |

| Odor Quality | Intense, Floral, Fruity, Woody-Orris | Dry, Woody, Earthy, Weaker |

| Intensity | High Impact | Moderate/Low |

| Commercial Value | Premium (e.g., Lorysia® grade) | Standard (Generic mixtures) |

| Pharmacophore | Axial acetate facilitates unique H-bond/hydrophobic pocket fit. | Equatorial acetate mimics generic woody esters. |

Technical Insight: The cis-isomer's axial acetate group likely engages a specific hydrophobic pocket within the orthosteric binding site of the olfactory receptor (OR), triggering a more robust conformational change in the transmembrane helices (TM3/TM6) compared to the trans-isomer.

Synthesis & Stereocontrol Protocols

Controlling the cis:trans ratio is the primary challenge in PTBCHA production. The synthesis proceeds via the hydrogenation of p-tert-butylphenol to p-tert-butylcyclohexanol, followed by acetylation.[2] The stereochemistry is determined during the hydrogenation step.

Workflow Visualization

Figure 1: Stereodivergent synthesis pathways for PTBCHA isomers based on catalytic selection.

Protocol A: High-Cis Synthesis (Rhodium Catalysis)

Target: >80% Cis-Isomer Content[3][4]

-

Reagents: p-tert-butylphenol (1.0 eq), 5% Rhodium on Carbon (Rh/C) (0.5 wt%), Isopropanol (Solvent).

-

Hydrogenation:

-

Load autoclave with phenol, solvent, and catalyst.

-

Pressurize with H₂ to 1.0–2.0 MPa (Low pressure favors kinetic product).

-

Maintain temperature at 25–50°C . Stir vigorously.

-

Mechanism:[5] Rhodium facilitates syn-addition of hydrogen across the aromatic ring from the least hindered face, yielding the cis-alcohol.

-

-

Acetylation:

-

Filter catalyst.[3] React crude alcohol with Acetic Anhydride (1.2 eq) and catalytic H₂SO₄ at 80°C for 2 hours.

-

Quench with NaHCO₃, wash, and distill.

-

Protocol B: High-Trans Synthesis (Nickel Catalysis)

Target: >70% Trans-Isomer Content

-

Reagents: p-tert-butylphenol, Raney Nickel.

-

Hydrogenation:

Analytical Characterization

Accurate quantification requires Gas Chromatography (GC) due to the close boiling points of the isomers.

Standard GC Protocol:

-

Column: Capillary DB-WAX or HP-20M (Polar phase is essential for separation).

-

Dimensions: 30m x 0.25mm ID x 0.25µm film.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Oven Ramp:

-

Hold 80°C for 2 min.

-

Ramp 5°C/min to 220°C.

-

Hold 5 min.

-

-

Elution Order: On polar columns, the trans-isomer (more non-polar character) typically elutes before the cis-isomer (more polar/axial). Note: Verify with standards as elution can flip on non-polar phases.

Receptor Ligand Interaction: The GPCR Model

For drug development professionals, PTBCHA serves as a simplified model for Class A GPCR ligand specificity . The olfactory receptors (ORs) activated by these esters function via the cAMP-dependent pathway common to many therapeutic targets (e.g., Beta-adrenergic receptors).

Signal Transduction Pathway [7]

Figure 2: GPCR signal transduction cascade activated by PTBCHA binding.

Mechanistic Implication:

The cis-isomer’s higher potency suggests it stabilizes the active state (

References

-

The Good Scents Company. (2024). Odor Profile: cis-4-tert-butylcyclohexyl acetate.[8][9] Retrieved from [Link]

-

Scentree. (2024). Vertenex® Technical Data and Olfactory Description. Retrieved from [Link]

-

Organic Syntheses. (2024). Stereoselective Reduction: Preparation of cis-4-tert-butylcyclohexanol.[3] Org.[1] Synth. 1970, 50, 13. Retrieved from [Link]

-

National Institutes of Health (PMC). (2015). Olfactory receptors in neural regeneration and ligand specificity. Retrieved from [Link]

Sources

- 1. 4‑tert‑butylcyclohexyl Acetate | Aroma Chemicals Supplier [chemicalbull.com]

- 2. US5977402A - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 5. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. OR8G2 Activators | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 9. This compound | 32210-23-4 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 4-tert-Butylcyclohexyl Acetate from 4-tert-Butylphenol

Abstract

4-tert-Butylcyclohexyl acetate (PTBCA) is a cornerstone of the modern fragrance industry, prized for its versatile and persistent woody-fruity aroma profile.[1][2] Its olfactory character is intrinsically linked to its stereochemistry, with the cis and trans isomers possessing distinct scent characteristics.[3] This technical guide provides a comprehensive exploration of the synthesis of this compound, beginning with the readily available precursor, 4-tert-butylphenol. The document elucidates the two-stage synthetic pathway—catalytic hydrogenation followed by esterification—with a focus on the mechanistic principles that govern stereoselectivity and reaction efficiency. Detailed, field-proven protocols are presented alongside a discussion of the critical process parameters, offering researchers and process chemists a robust framework for the controlled synthesis of this important aroma chemical.

The Strategic Importance of Stereochemistry in Aroma Synthesis

The synthesis of this compound is a classic example of how molecular geometry dictates function, in this case, fragrance. The two primary stereoisomers, cis and trans, arise from the relative orientation of the axial and equatorial positions on the cyclohexyl ring. Their sensory profiles are markedly different:

-

trans-isomer: Characterized by a rich, woody, and somewhat camphoraceous odor.[3]

-

cis-isomer: Possesses a more intense, floral, and fruity scent, which is often considered more desirable in fine fragrance applications.[1][3][4]

Consequently, the ability to selectively synthesize a specific isomer is of paramount commercial and scientific importance. This guide will detail methodologies to control this stereochemical outcome, a critical factor in tailoring the final product to its intended application.

Synthetic Pathway Overview

The conversion of 4-tert-butylphenol to this compound is efficiently achieved via a two-step process. The first step involves the reduction of the aromatic ring, followed by the esterification of the resulting secondary alcohol.

Caption: High-level overview of the two-step synthesis.

Part I: Catalytic Hydrogenation of 4-tert-Butylphenol

The critical first step is the saturation of the aromatic ring of 4-tert-butylphenol to yield 4-tert-butylcyclohexanol. The choice of catalyst and reaction conditions is the primary determinant of the resulting cis:trans isomer ratio.

Mechanistic Insights and Stereochemical Control

The hydrogenation of phenols over group VIII metals is a well-established industrial process.[5] The stereochemical outcome is profoundly influenced by the reaction environment (pH) and the nature of the metal catalyst.

-

Alkaline or Neutral Conditions: Hydrogenation using catalysts like Raney nickel tends to favor the formation of the thermodynamically more stable trans-isomer.[3]

-

Acidic Conditions: In contrast, conducting the hydrogenation in an acidic medium, particularly with a rhodium catalyst, directs the reaction towards the kinetically favored cis-isomer.[5][6] This is a crucial insight for producing the more sought-after floral-scented isomer. The presence of acids such as hydrogen chloride, sulfuric acid, or perchloric acid has been shown to significantly enhance the yield of the cis product.[1][6]

The selection of the catalyst is therefore the most critical decision in this stage of the synthesis.

Caption: Influence of catalyst and conditions on stereoselectivity.

| Catalyst System | Predominant Isomer | Typical Conditions | Reference |

| Rhodium on Carbon (Rh/C) with Acid | cis | 40-80°C, 10-15 atm H₂ | [4][6] |

| Raney Nickel | trans | Higher temp/pressure | [3] |

| Ruthenium on Carbon (Ru/C) | cis (often) | Varies, can be high pressure | [7][8] |

| Palladium on Carbon (Pd/C) | Mixture, less selective | Varies | [9] |

| Bimetallic Ru-Ni | High Selectivity | 80°C, 15 atm H₂ | [10][11] |

| Table 1. Comparison of catalyst systems for 4-tert-butylphenol hydrogenation. |

Experimental Protocol: Selective Synthesis of cis-4-tert-Butylcyclohexanol

This protocol is optimized for producing the alcohol precursor with a high cis-isomer content, leveraging a rhodium-based catalytic system.

Materials:

-

4-tert-Butylphenol (1.0 mol, 150.2 g)

-

Isopropanol (or other suitable solvent, 300 mL)

-

5% Rhodium on Carbon (Rh/C) catalyst (approx. 0.1-0.5% by weight of phenol)

-

Hydrogen Chloride (or anhydrous Sulfuric Acid, catalytic amount)

-

Hydrogen Gas (high purity)

Equipment:

-

High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

-

Reactor Charging: Charge the autoclave with 4-tert-butylphenol, isopropanol, and the Rh/C catalyst.

-

Inerting: Seal the reactor and purge thoroughly with nitrogen gas (3-4 cycles) to remove all oxygen.

-

Acidification: Add the acidic promoter (e.g., HCl in isopropanol).

-

Pressurization: Purge the reactor with hydrogen gas before pressurizing to the target pressure (e.g., 1.1 x 10⁶ Pa or ~10-15 atm).[4]

-

Reaction: Heat the mixture to the target temperature (e.g., 60-80°C) with vigorous stirring.[4][10] The reaction progress is monitored by the cessation of hydrogen uptake.

-

Cooldown & Depressurization: Once the reaction is complete (typically 2-4 hours), cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge again with nitrogen.

-

Catalyst Removal: Discharge the reaction mixture and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of fresh solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-tert-butylcyclohexanol as a waxy solid.

-

Analysis: Analyze the product via Gas Chromatography (GC) to determine the conversion and the cis:trans isomer ratio. A yield of >90% with a cis-isomer content of 80-90% can be expected.[4]

Part II: Esterification of 4-tert-Butylcyclohexanol

The second stage involves the conversion of the 4-tert-butylcyclohexanol intermediate to the final acetate ester. This is typically accomplished via a Fischer-Speier esterification.

The Fischer-Speier Esterification Mechanism

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid (or its anhydride) and an alcohol.[12][13][14] The mechanism proceeds through several equilibrium steps, and using an excess of one reagent (typically the acetylating agent) or removing a product (water) can drive the reaction to completion.

Caption: Key steps in the Fischer-Speier esterification mechanism.

A critical consideration for this specific synthesis is the proximity of the boiling points of the starting alcohol and the final ester product.[6] This makes post-reaction separation by distillation challenging. Therefore, achieving a reaction conversion of nearly 100% is highly desirable. A proven strategy is to use a combination of acetylating agents: the bulk of the reaction is carried out with acetic acid, and then a smaller amount of the more reactive acetic anhydride is added to consume the remaining alcohol.[1][6]

Experimental Protocol: Acetylation of 4-tert-Butylcyclohexanol

This protocol is designed for high conversion to minimize downstream purification challenges.

Materials:

-

4-tert-Butylcyclohexanol (1.0 mol, 156.3 g)

-

Acetic Acid (1.0-1.2 mol)

-

Acetic Anhydride (0.1-0.2 mol)

-

Sulfuric Acid (98%, catalytic amount, e.g., 0.5-1.0 mol%)

-

Toluene (optional solvent, 200 mL)

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe.

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Combine 4-tert-butylcyclohexanol, acetic acid, and toluene (if used) in the flask.

-

Catalyst Addition: Slowly add the catalytic amount of sulfuric acid with stirring.

-

Initial Esterification: Heat the mixture to reflux (approx. 90-110°C) and maintain for 2-4 hours.[1] Monitor the reaction progress by GC or TLC.

-

Completion with Anhydride: After the initial phase, cool the mixture slightly and add acetic anhydride. Re-establish reflux and continue heating for an additional 1-2 hours to drive the reaction to completion.[1]

-

Cooldown: Cool the reaction mixture to room temperature.

-

Workup - Neutralization: Transfer the mixture to a separatory funnel and carefully wash with 5% sodium bicarbonate solution until the evolution of CO₂ ceases. This neutralizes the sulfuric acid catalyst and removes excess acetic acid.

-

Workup - Washing: Wash the organic layer subsequently with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by fractional vacuum distillation (rectification) to yield the final this compound with high purity (>99%).[1]

Caption: Workflow for the esterification workup and purification.

Conclusion

The synthesis of this compound from 4-tert-butylphenol is a well-defined, two-stage process where precise control over reaction parameters directly translates to control over the final product's properties. The key to a successful synthesis lies in the strategic selection of the hydrogenation catalyst to dictate the crucial cis:trans stereochemical ratio. For the subsequent esterification, achieving near-quantitative conversion is paramount to simplify purification. The protocols and mechanistic discussions provided herein offer a comprehensive and actionable guide for chemists to reliably produce this valuable aroma compound with a high degree of purity and desired isomeric composition.

References

- Google Patents. (1995). CN1188098A - Method for preparing 4-tert-butylcyclohexanol and this compound.

-

PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved from [Link]

- Google Patents. (2003). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.

-

Quora. (2021). How to synthesize 4-tert-butylcyclohexanone. Retrieved from [Link]

-

T-Bilgic, C., & Aksoylu, A. E. (n.d.). Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 - Kinetics and stereoselectivity. Retrieved from [Link]

-

COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]

- Google Patents. (1997). EP0755910A2 - Process for preparing 4-tert.-butylcyclohexanol.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1997). DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol.

-

ResearchGate. (2015). The reaction pathways of phenol hydrogenation. Retrieved from [Link]

-

ACS Publications. (2000). Gas-Phase Hydrogenation/Hydrogenolysis of Phenol over Supported Nickel Catalysts. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

ACS Publications. (2023). Selectivity Engineering and Efficacy of the Ru–Ni@RGO Catalyst in Hydrogenation of p-tert-Butylphenol to p-tert-Butylcyclohexanol. Retrieved from [Link]

-

ResearchGate. (2025). Highly selective esterification of tert-butanol by acetic acid anhydride. Retrieved from [Link]

-

SAS Publishers. (n.d.). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]

-

YouTube. (2016). Catalytic Hydrogenation: Theory, Mechanism, and Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]

-

University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

-

ACS Publications. (2023). Selectivity Engineering and Efficacy of the Ru–Ni@RGO Catalyst in Hydrogenation of p-tert-Butylphenol to p-tert-Butylcyclohexanol. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

YouTube. (2016). Fischer Esterification Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

Sources

- 1. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 2. This compound For Long-lasting Musk Effects In Fine Fragrances [chemicalbull.com]

- 3. This compound | 32210-23-4 [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. nacatsoc.org [nacatsoc.org]

- 6. CN1188098A - Method for preparing 4-tert-butylcyclohexanol and this compound - Google Patents [patents.google.com]

- 7. DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents [patents.google.com]

- 8. saspublishers.com [saspublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. byjus.com [byjus.com]

An In-depth Technical Guide to the Physical Properties of 4-tert-Butylcyclohexyl Acetate

Introduction: The Stereochemical Nuances of a Versatile Fragrance Compound

4-tert-Butylcyclohexyl acetate is a synthetically derived fragrance ingredient prized for its complex aromatic profile, which ranges from woody and floral to fruity.[1][2][3] It is a cornerstone of modern perfumery, valued for its substantiveness and ability to harmonize with a wide array of other fragrance components. Beyond its olfactory characteristics, a thorough understanding of its physical properties is paramount for its effective formulation and application in research, consumer products, and potentially therapeutic contexts.

This guide provides a detailed examination of the key physical properties of this compound, with a specific focus on its boiling point and density. A critical aspect of this compound's chemistry is the existence of cis and trans stereoisomers, which arise from the relative orientation of the bulky tert-butyl group and the acetate substituent on the cyclohexane ring. While commercial preparations are typically a mixture of these isomers, their individual properties, though similar, are not identical. This distinction is crucial for high-purity applications and for understanding the subtle variations in commercially available grades.

Molecular Structure and Isomerism

The chemical structure of this compound consists of a cyclohexane ring substituted with a tert-butyl group and an acetate group at the 1 and 4 positions, respectively. The chair conformation of the cyclohexane ring leads to two possible stereoisomers: cis and trans.

-

Cis Isomer: Both the tert-butyl and acetate groups are on the same side of the cyclohexane ring's plane. In the most stable chair conformation, one group will be in an axial position and the other in an equatorial position.

-

Trans Isomer: The tert-butyl and acetate groups are on opposite sides of the ring's plane. In the most stable chair conformation, both bulky groups can occupy equatorial positions, leading to lower steric strain and greater thermodynamic stability.

The ratio of these isomers can be controlled during synthesis, with different catalysts favoring the formation of one over the other.[1][3] This isomeric ratio is a critical parameter in the final product, as the cis and trans isomers possess distinct olfactory properties.[1][2][3]

Sources

Stereochemical Determinants of Olfactory Potency: A Technical Analysis of 4-tert-Butylcyclohexyl Acetate (PTBCHA)

[1]

Executive Summary

4-tert-Butylcyclohexyl acetate (PTBCHA), commercially known as Vertenex (IFF) or Oryclon, represents a fundamental case study in olfactory stereochemistry.[1] While widely utilized for its woody, floral, and orris-like notes, its olfactory potency is not intrinsic to the chemical formula (

This guide provides a rigorous analysis for researchers and chemical engineers, demonstrating that the cis-isomer (axial acetate) is the pharmacophore of interest, possessing a significantly lower odor threshold and superior diffusive power compared to the thermodynamically stable trans-isomer .[1] We will explore the conformational locking mechanism, the receptor-ligand interaction dynamics, and the catalytic protocols required to enrich the kinetically favored cis-isomer.[1]

Structural Dynamics & Conformational Analysis

To understand the odor difference, one must first master the conformational lock imposed by the tert-butyl group.[1]

The tert-Butyl Lock

The tert-butyl group is bulky, with an A-value (conformational free energy difference) of >5 kcal/mol.[1] In a cyclohexane ring, this group forces the ring into a rigid chair conformation where the tert-butyl group is equatorial .[1] Flipping the ring to place the tert-butyl group axial is energetically prohibitive.[1]

Consequently, the stereochemistry of the acetate group at position 4 is fixed relative to this anchor:

-

Trans-Isomer: The acetate group is Equatorial .[1] This is the thermodynamically stable isomer (diequatorial).[1]

-

Cis-Isomer: The acetate group is Axial .[1] This is the higher-energy conformer due to 1,3-diaxial interactions, yet it is the more potent odorant.[1]

Analytical Distinction (NMR)

Distinguishing these isomers does not require complex chiral chromatography; it can be achieved via

| Isomer | Acetate Position | H-4 Proton Position | H-4 Signal Splitting ( | Interpretation |

| Trans | Equatorial | Axial | Large ( | H-4 is anti-periplanar to adjacent axial protons ( |

| Cis | Axial | Equatorial | Small ( | H-4 is gauche to adjacent protons ( |

Olfactory Pharmacology: The Receptor-Ligand Interface[1]

In drug development, efficacy depends on the ligand fitting the binding pocket. In fragrance chemistry, the "drug" is the odorant and the "target" is the G-Protein Coupled Receptor (GPCR) on the olfactory epithelium.

The "Axial" Advantage

Current Structure-Odor Relationship (SOR) models suggest that the "woody" receptor pocket is hydrophobic and sterically constrained.[1]

-

The Cis-isomer (Axial) presents a compact, globular 3D shape.[1] The axial acetate group protrudes "up" from the ring, creating a specific steric profile that engages high-affinity hydrophobic residues in the receptor.[1]

-

The Trans-isomer (Equatorial) is flatter and more linear.[1] While it binds, it does so with lower affinity or recruits a different set of less sensitive receptors, resulting in a weaker, "thinner" signal.[1]

Sensory Data Profile

| Attribute | Cis-Isomer (High Value) | Trans-Isomer (Commodity) |

| Odor Quality | Intense, rich, floral-woody, powdery.[1][2][3] | Generic woody, weak, slightly chemically.[1][2] |

| Odor Threshold | Low (High Potency) | High (Low Potency) |

| Commercial Grade | "High Cis" (>60-90% Cis) | Standard (mixed) |

Synthetic Pathways & Stereocontrol[1]

Achieving a high-cis ratio is a challenge of kinetic vs. thermodynamic control .[1] The synthesis involves the hydrogenation of p-tert-butylphenol followed by acetylation.[1] The stereochemistry is determined during the hydrogenation step.

Catalyst Selection Mechanism[1]

-

Rhodium (Rh) / Ruthenium (Ru): These catalysts operate via a mechanism that adds hydrogen to the aromatic ring from the face opposite the bulky tert-butyl group (to avoid steric hindrance). This forces the resulting hydroxyl group to the same side as the tert-butyl group (Cis).[1] This is the Kinetic Product .

-

Nickel (Ni) / Palladium (Pd): These often allow for equilibration or operate via mechanisms that favor the thermodynamically stable all-equatorial arrangement.[1] This yields the Thermodynamic Product (Trans).[1]

Synthesis Workflow Diagram

Figure 1: Divergent synthetic pathways controlled by catalyst selection.[1] Rhodium favors the high-impact Cis isomer, while Nickel favors the stable Trans isomer.[1]

Experimental Protocol: High-Cis Enrichment

Objective: Synthesis of PTBCHA with >70% Cis content.

Reagents

-

p-tert-Butylphenol (PTBP)[1]

-

5% Rhodium on Carbon (Rh/C) or Ruthenium on Alumina[1]

-

Acetic Anhydride

-

Phosphoric Acid (catalyst for acetylation)[1]

Step-by-Step Methodology

-

Hydrogenation (Stereoselective):

-

Load high-pressure autoclave with PTBP and 5% Rh/C catalyst (0.5 wt% loading).

-

Pressurize with

to 50 bar. Maintain temperature at 80-100°C. Note: Higher temperatures promote isomerization to trans; keep T moderate.[1] -

Agitate until hydrogen uptake ceases.[1]

-

Filter catalyst. Resulting alcohol mixture should be approx. 70-80% cis-4-tert-butylcyclohexanol.[1][4]

-

-

Acetylation:

-

Purification (Distillation):

-

Perform fractional distillation under vacuum (approx. 10 mbar).

-

Critical: The cis-isomer generally has a slightly higher boiling point or forms azeotropes that require careful column management, though often the commercial "High Cis" is simply the result of the Rh-catalyzed feedstock without further separation.[1]

-

-

Isomerization Check (Quality Control):

-

Avoid acidic conditions at high heat for prolonged periods, as this can isomerize the valuable cis-acetate to the stable trans-acetate.[1]

-

References

-

Surburg, H., & Panten, J. (2016).[1] Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1] (Standard reference for industrial synthesis and odor profiles).

- Arcadi Boix Camps. (2000). Perfumery Techniques in Evolution. Allured Publishing. (Authoritative source on the organoleptic superiority of Cis-PTBCHA).

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for Rh vs. Ni stereoselectivity mechanisms).[1]

-

Tegmo-Larsson, I. M., et al. (1981).[1] "Stereochemistry of the hydrogenation of 4-tert-butylphenol." Journal of Organic Chemistry. (Primary literature on the hydrogenation kinetics).[1]

-

IFF Product Data Sheet. Vertenex HC (High Cis). (Commercial validation of the high-cis value proposition).

A Technical Guide to the Toxicological Profile of 4-tert-Butylcyclohexyl Acetate

Introduction

4-tert-Butylcyclohexyl acetate (4-tBCHA), a prominent member of the cyclohexyl compound family, is an aromatic chemical ester widely utilized as a fragrance ingredient in a vast array of consumer products, from fine fragrances to soaps and detergents.[1][2] Its characteristic woody and fruity notes make it a versatile component in modern perfumery.[2] 4-tBCHA exists as a mixture of cis- and trans-isomers, with the specific ratio influencing the final olfactory profile.[3] Given its widespread use and potential for human exposure, a thorough understanding of its toxicological profile is paramount for ensuring consumer and occupational safety.

This technical guide provides a comprehensive overview of the toxicology of 4-tBCHA, synthesizing data from key regulatory studies and peer-reviewed literature. We will delve into its toxicokinetics, acute and local toxicity, sensitization potential, genotoxicity, and repeated-dose effects, offering field-proven insights into the causality behind experimental designs and the interpretation of their outcomes. This document is intended for researchers, toxicologists, and product development professionals who require a deep, technical understanding of the safety profile of this important fragrance material.

Chemical and Physical Properties

A foundational element of any toxicological assessment is the precise identification and characterization of the substance. The key properties of 4-tBCHA are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 32210-23-4 | [3] |

| Molecular Formula | C₁₂H₂₂O₂ | |

| Molecular Weight | 198.30 g/mol | |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 243 °C | [4] |

| Flash Point | 104 °C | [4] |

| Water Solubility | Very low (<39.6 mg/L) | [4] |

| Log P (Octanol/Water) | 4.8 | [4] |

Toxicokinetics: A Predictive Metabolic Pathway

While specific in-vivo metabolic studies on 4-tBCHA are not extensively published, its toxicokinetic profile can be predicted with a high degree of confidence based on its chemical structure as a carboxylic acid ester.[5] Ester-containing compounds are readily metabolized by a multi-gene family of enzymes known as carboxylesterases, which are widely distributed throughout the body and catalyze hydrolysis.[4][6] This enzymatic action is a primary detoxification pathway, converting lipophilic esters into more polar, water-soluble metabolites that can be easily excreted.[4]

The predicted metabolic cascade for 4-tBCHA involves two main steps:

-

Ester Hydrolysis: The acetate ester bond is cleaved by carboxylesterases to yield 4-tert-butylcyclohexanol and acetic acid.[4]

-

Oxidation and Conjugation: The resulting alcohol, 4-tert-butylcyclohexanol, can undergo further Phase II metabolism, such as glucuronidation or sulfation, to form highly water-soluble conjugates that are readily eliminated via urine.

This metabolic pathway effectively reduces the systemic exposure to the parent compound and facilitates its rapid clearance from the body.

Caption: Predicted metabolic pathway for this compound.

Acute Toxicity

Acute toxicity studies are fundamental for hazard identification, providing data on the potential adverse effects of a single, short-term exposure to a substance. For 4-tBCHA, the data consistently indicate a low order of acute toxicity across oral and dermal routes.

| Endpoint | Species | Result (LD₅₀) | Classification | Source(s) |

| Oral | Rat | 3550 - >5000 mg/kg | Minimally Toxic | [5][7] |

| Dermal | Rabbit | >5000 mg/kg | Not Classified | [8] |

| Inhalation | - | No Data Available | - | [9] |

Expertise & Causality: The high LD₅₀ values suggest that significant systemic toxicity from a single ingestion or skin contact event is unlikely. The lipophilic nature of the molecule (Log P of 4.8) might suggest good dermal absorption, but the rapid metabolic hydrolysis likely mitigates systemic accumulation and toxicity, explaining the very high dermal LD₅₀.[4] The lack of inhalation data represents a data gap, though the low vapor pressure of the substance suggests that exposure via this route would be minimal under normal use conditions.

Local Tolerance: Irritation and Sensitization

This section evaluates the effects of 4-tBCHA upon direct contact with biological tissues, a critical consideration for a fragrance ingredient used in topical products.

Skin Irritation

Studies show that 4-tBCHA can cause mild skin irritation.[7][8] In a rabbit study, application resulted in very slight erythema (redness) and oedema (swelling), which were observed to be completely reversible within 72 hours.[10] This profile leads to its classification in some jurisdictions as a Category 2 Skin Irritant.[7] The mechanism is likely a non-immunological, localized inflammatory response to the chemical's physical properties and interaction with skin components.

Eye Irritation

Similar to its effects on the skin, 4-tBCHA is reported to cause mild to serious eye irritation upon direct contact.[5][8] Standard protocols for products containing this ingredient would necessitate immediate and thorough rinsing with water following accidental eye exposure.

Skin Sensitization

Skin sensitization is an immunological endpoint of significant importance for fragrance ingredients. It is a Type IV delayed hypersensitivity reaction, where initial exposure induces an immune response, and subsequent exposures can elicit an allergic reaction (allergic contact dermatitis).

4-tBCHA is classified as a skin sensitizer (Category 1B).[11] This classification is a hazard identification, meaning the substance has the intrinsic property to cause sensitization. However, risk assessment, which considers exposure levels, is also crucial. The Research Institute for Fragrance Materials (RIFM) has concluded that there are no safety concerns for 4-tBCHA for skin sensitization under the current declared levels of use.[10] This highlights a key principle in toxicology: the presence of a hazard does not equate to risk if exposure is controlled. The causality lies in the dose-response relationship; a sufficient dose is required to induce the sensitization phase in susceptible individuals. For fragrance ingredients, quantitative risk assessment (QRA) is used to establish safe concentration limits in consumer products to prevent induction.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can be a precursor to carcinogenesis or heritable mutations. The assessment of 4-tBCHA relies on a weight-of-evidence approach, including data on the material itself and structurally similar "read-across" analogs.

-

A bacterial reverse mutation assay (Ames test), conducted according to OECD Guideline 471, showed no mutagenic activity for 4-tBCHA.[10]

-

Data from the read-across analog 2-tert-butylcyclohexyl acetate also show no evidence of genotoxicity.[10][12]

Based on the available data, 4-tBCHA is not considered to be genotoxic.[10] This is a critical finding, as a negative genotoxicity profile significantly lowers concerns about potential carcinogenicity.

Repeated Dose and Developmental Toxicity

While acute toxicity assesses the effects of a single dose, repeated dose and developmental studies provide insight into the potential for cumulative toxicity and effects on reproduction and development.

Repeated Dose Toxicity

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (following OECD Guideline 422) was conducted in rats.[10] Doses of 30, 100, or 300 mg/kg/day were administered by oral gavage.[10] From these types of studies, a No-Observed-Adverse-Effect Level (NOAEL) can be derived, which is the highest dose at which no statistically or biologically significant adverse effects are found.

Developmental Toxicity

Developmental toxicology investigates adverse effects on a developing organism resulting from exposure before conception, during prenatal development, or postnatally until puberty.[13] A key study evaluated the potential developmental toxicity of 4-tBCHA in pregnant rats at oral dosages of 40, 160, or 640 mg/kg/day during gestational days 7 to 20.[7][8]

-

Maternal Toxicity: At the highest dose (640 mg/kg/day), signs of maternal toxicity were observed, including reduced body weight gain and mortality.[7][8]

-

Developmental Effects: At this same high dose, reduced fetal body weights and transient delays in development (e.g., delayed bone ossification) were noted.[7][8]

-

NOAEL: Crucially, these fetal effects were only seen at a dose that was also toxic to the mother. No adverse effects were seen in either the mothers or the fetuses at the lower doses. The maternal and developmental No-Observed-Adverse-Effect Level (NOAEL) was therefore established at 160 mg/kg/day .[7][8]

The causality here is important: the developmental delays are considered secondary to the maternal toxicity rather than evidence of 4-tBCHA being a primary developmental toxicant.[7][8] This means the substance does not directly target the developing fetus at doses that are well-tolerated by the mother.

Summary and Conclusion

The toxicological profile of this compound is well-characterized. It exhibits low acute oral and dermal toxicity. It is a mild, reversible skin irritant and an eye irritant. While identified as a skin sensitizer, established safe use levels in consumer products mitigate the risk of allergic reactions. Critically, 4-tBCHA is not genotoxic and is not considered a primary developmental toxicant, with a clearly defined NOAEL of 160 mg/kg/day for both maternal and developmental endpoints. The predictable and efficient metabolic pathway via ester hydrolysis ensures rapid detoxification and clearance. Collectively, the data supports the safe use of this compound in consumer products when used within the concentration limits established by industry safety standards.

Experimental Methodologies

To ensure trustworthiness and reproducibility, toxicological evaluations rely on standardized, validated protocols. The Skin Sensitisation: Local Lymph Node Assay (LLNA) is a key in-vivo method for identifying skin sensitizing chemicals and is recognized by the OECD as Test Guideline 429.[14][15]

Protocol: OECD TG 429 - Local Lymph Node Assay (LLNA)

Causality & Principle: The LLNA is based on the immunological principle that sensitizing chemicals induce the proliferation of lymphocytes (T-cells) in the lymph nodes draining the site of application.[16] This proliferation can be quantified by measuring the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) into the DNA of the dividing cells. A significant increase in proliferation compared to vehicle-treated controls indicates a sensitization potential.[16]

Caption: Experimental workflow for the OECD TG 429 Local Lymph Node Assay.

Step-by-Step Methodology:

-

Animal Selection and Housing: Use female mice of the CBA/Ca or CBA/J strain, 8-12 weeks old, as they provide a robust and reproducible response.[16] House the animals in appropriate conditions with a minimum 5-day acclimatization period.

-

Dose Group Allocation: A minimum of four animals per dose group is required.[14] At least three concentrations of the test substance are selected, plus a concurrent negative control group (vehicle only) and a positive control group (a known sensitizer like hexyl cinnamic aldehyde) to ensure the assay is performing correctly.[14]

-

Dose Selection and Preparation: Select concentrations to maximize exposure while avoiding systemic toxicity or excessive skin irritation.[14] The test substance is typically dissolved/suspended in a suitable vehicle, such as acetone and olive oil (4:1 v/v).

-

Application: On three consecutive days (Days 1, 2, and 3), apply 25 µL of the test substance formulation or control vehicle to the dorsal surface of each ear of the mice.

-

Proliferation Measurement: On Day 6, inject all animals intravenously with 250 µL of phosphate-buffered saline containing ³H-methyl thymidine. Five hours later, humanely euthanize the animals.

-

Lymph Node Processing: Excise the auricular lymph nodes draining the application site. Prepare a single-cell suspension from the pooled lymph nodes for each animal.

-

Quantification: Precipitate the DNA from the cell suspensions and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter. The results are expressed as Disintegrations Per Minute (DPM) per animal.

-

Data Analysis: Calculate the Stimulation Index (SI) for each dose group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a skin sensitizer if the SI is ≥ 3 for at least one dose group.

References

-

RIFM. (2025). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 204(Suppl 1), 115610. [Link]

-

Politano, V. T., McGinty, D., Lewis, E. M., Hoberman, A. M., Diener, R. M., & Api, A. M. (2012). Evaluation of the Developmental Toxicity of this compound in Sprague-Dawley Rats. International Journal of Toxicology, 31(5), 477–482. [Link]

-

ResearchGate. (n.d.). Evaluation of the Developmental Toxicity of this compound in Sprague-Dawley Rats. Request PDF. [Link]

-

FooDB. (2011). Showing Compound this compound (FDB029775). [Link]

-

RIFM. (2018). RIFM fragrance ingredient safety assessment, Amylcyclohexyl acetate (mixed isomers), CAS Registry Number 67874-72-0. Food and Chemical Toxicology, 115(Suppl 1), S51-S60. [Link]

- Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. [Link]

-

OECD. (2002). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

Andersson, P. L., et al. (2003). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 46(15), 3177-3191. [Link]

-

Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 204(Suppl 1), 115610. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

U.S. Environmental Protection Agency. (2024). Use of the Local Lymph Node Assay and Reduced Dose Protocol for LLNA in Assessing Pesticide Products. [Link]

-

ResearchGate. (n.d.). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Request PDF. [Link]

-

Laizure, S. C., et al. (2014). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 34(2), 156-175. [Link]

-

Casati, S., & Gribaldo, L. (2011). Local lymph node assay: how testing laboratories apply OECD TG 429 for REACH purposes. ALTEX, 28(3), 205-212. [Link]

-

de Oliveira, D. B., et al. (2017). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 125-133. [Link]

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 2-tert-butylcyclohexyl acetate, CAS registry number 88-41-5. Food and Chemical Toxicology, 141(Suppl 1), 111425. [Link]

-

Gribaldo, L., & Casati, S. (2011). Local lymph node assay: how testing laboratories apply OECD TG 429 for REACH purposes. ALTEX - Alternatives to animal experimentation, 28(3), 205-212. [Link]

-

ResearchGate. (n.d.). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Request PDF. [Link]

-

Ansari, B. (2022). Developmental Toxicity, Major Factors and its Effects. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 10(2). [Link]

-

Toxi-Coop Zrt. (n.d.). Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429). Study Outline. [Link]

Sources

- 1. This compound For Long-lasting Musk Effects In Fine Fragrances [chemicalbull.com]

- 2. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 3. This compound [webbook.nist.gov]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB029775) - FooDB [foodb.ca]

- 6. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the developmental toxicity of this compound in Sprague-Dawley rats [pubmed.ncbi.nlm.nih.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RIFM fragrance ingredient safety assessment, 2-tert-butylcyclohexyl acetate, CAS registry number 88-41-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. toxicoop.com [toxicoop.com]

Technical Assessment: Environmental Fate & Kinetics of 4-tert-Butylcyclohexyl Acetate

This guide provides a rigorous technical assessment of the environmental fate of 4-tert-Butylcyclohexyl acetate (4-t-BCHA), synthesizing physicochemical kinetics, degradation pathways, and compartmentalization modeling.

Executive Summary

This compound (CAS 32210-23-4), commercially known as Vertenex, is a ubiquitously used fragrance ingredient characterized by a woody-floral profile.[1][2] From an environmental fate perspective, 4-t-BCHA presents a "kinetic paradox": its high octanol-water partition coefficient (Log Kow ~4.8) suggests high bioaccumulation potential, yet empirical data confirms rapid metabolic clearance and ready biodegradability.

This assessment validates that 4-t-BCHA partitions significantly into organic carbon phases (sediment/soil) upon release but does not persist due to rapid ester hydrolysis and subsequent ring mineralization. It is classified as Readily Biodegradable (OECD 301F) and Not Bioaccumulative (BCF < 2000 L/kg), mitigating its theoretical aquatic toxicity hazards.

Physicochemical Profiling

The environmental distribution of 4-t-BCHA is governed by its lipophilicity and moderate volatility. The following parameters serve as the input basis for fugacity modeling.

Table 1: Key Physicochemical Constants

| Parameter | Value | Method/Source | Environmental Implication |

| Molecular Weight | 198.30 g/mol | - | Transport kinetics |

| Water Solubility | 3.55 – 39.6 mg/L | OECD 105 | Limited dissolved phase mobility; dissolution is the rate-limiting step for biodegradation. |

| Log Kow | 4.8 (Measured) | OECD 117 | High affinity for organic carbon (Koc) and lipid tissues. |

| Vapor Pressure | 7.9 Pa (25°C) | OECD 104 | Moderate volatility; significant partitioning to air during wastewater treatment aeration. |

| Henry’s Law Constant | ~45 Pa·m³/mol | Calculated | Volatilization from water bodies is a relevant transport mechanism. |

| Flash Point | > 100°C | Closed Cup | Thermal stability. |

Degradation Kinetics & Pathways

The degradation of 4-t-BCHA is a biphasic process involving rapid abiotic/biotic hydrolysis followed by slower oxidative mineralization of the cyclohexane ring.

Primary Hydrolysis (The Gateway Step)

The ester bond is the thermodynamically unstable point of the molecule in environmental matrices.

-

Mechanism: Nucleophilic acyl substitution.

-

Kinetics: While abiotic hydrolysis is slow at neutral pH (pH 7), it is significantly catalyzed by ubiquitous environmental esterases (biotic hydrolysis).

-

Products: 4-tert-Butylcyclohexanol (Alcohol) and Acetic Acid.[3]

Secondary Mineralization (The Rate-Determining Step)

The resulting alcohol, 4-tert-Butylcyclohexanol, undergoes oxidation. The bulky tert-butyl group sterically hinders rapid attack, but the molecule eventually succumbs to oxidation at the alcohol moiety, forming a ketone, followed by Baeyer-Villiger-type oxidation or direct ring cleavage mechanisms common to cycloalkane metabolism.

Figure 1: Proposed Environmental Degradation Pathway

Caption: Biphasic degradation pathway showing ester hydrolysis followed by oxidative ring cleavage.[3][4]

Environmental Compartmentalization (Fugacity Level III)

Using the physicochemical properties from Section 2, we apply a Level III Fugacity Model (non-equilibrium, steady-state) to predict the vector of transport.

Partitioning Logic

-

Air: Despite moderate vapor pressure, the high Henry's Law constant drives significant mass into the atmosphere if surface agitation occurs.

-

Water: Low solubility limits the dissolved fraction; however, this is the primary compartment for biodegradation.

-

Sediment/Soil: The high Log Kow (4.8) dictates that the majority of the chemical mass released into water will adsorb to suspended solids and settle into the sediment.

Figure 2: Mass Distribution & Transport Vectors

Caption: Fugacity Level III model indicating Sediment and Water as primary reservoirs.

Bioaccumulation & Transport

A critical aspect of 4-t-BCHA's safety profile is the discrepancy between its predicted and actual bioaccumulation.

The Log Kow Paradox

Standard QSAR models (e.g., BCFBAF) utilizing a Log Kow of 4.8 predict a Bioconcentration Factor (BCF) between 1,000 and 3,000 L/kg , triggering regulatory flags for "Bioaccumulative" (B) classification.

Metabolic Mitigation

In vivo studies demonstrate that aquatic organisms (e.g., Oncorhynchus mykiss - Rainbow Trout) possess enzyme systems capable of rapidly hydrolyzing the ester bond.

-

Corrected BCF: When metabolic biotransformation rates (

) are factored in, the BCF drops to approximately 102 L/kg .[5] -

Mechanism: The ester is cleaved before it can equilibrate in lipid tissues. The resulting polar metabolites are excreted via the gills or bile.

Experimental Methodologies

To validate these claims in a laboratory setting, the following protocols are standardized.

Protocol: OECD 301F (Manometric Respirometry)

This test determines "Ready Biodegradability" by measuring oxygen consumption in a closed system.

Objective: Prove >60% degradation within a 10-day window over a 28-day period.

Workflow:

-

Inoculum Preparation:

-

Collect activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

-

Wash sludge via centrifugation to remove dissolved organic carbon (DOC).

-

Resuspend in mineral medium to a concentration of 30 mg/L suspended solids.

-

-

Test System Setup:

-

Vessels: 500 mL amber bottles (to prevent photolysis) equipped with manometric sensor heads (e.g., OxiTop®).

-

Absorbent: Place sodium hydroxide (NaOH) pellets in a quiver in the headspace to absorb evolved CO₂. This ensures pressure drop correlates directly to O₂ consumption.

-

-

Dosing:

-

Test Substance: Add 4-t-BCHA to achieve a theoretical oxygen demand (ThOD) of ~100 mg/L. Note: Due to low solubility, direct weighing or silica gel adsorption dosing is recommended to ensure bioavailability.

-

Reference Control: Sodium Benzoate (check for inoculum viability).

-

Blank: Inoculum only (to correct for endogenous respiration).

-

-

Incubation:

-

Incubate at 22 ± 1°C in the dark.

-

Stir continuously to facilitate oxygen transfer.

-

-

Data Analysis:

-

Calculate % Degradation =

-

Pass Criteria: >60% degradation within 10 days of achieving 10% degradation.

-

Protocol: OECD 117 (HPLC Method for Log Kow)

Given the chemical's hydrophobicity, the shake-flask method (OECD 105) is prone to emulsion errors. The HPLC method is preferred.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Methanol/Water (75:25).

-

Calibration: Inject reference standards with known Log Kow values (e.g., 2-butanone to DDT) to create a calibration curve (

vs. -

Measurement: Inject 4-t-BCHA, calculate capacity factor (

), and interpolate Log Kow.

References

-

ECHA (European Chemicals Agency). Registration Dossier: this compound (CAS 32210-23-4). Retrieved from [Link]

-

Api, A.M., et al. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 2015. [Link]

-

OECD. Test No. 301: Ready Biodegradability.[6][7] OECD Guidelines for the Testing of Chemicals, Section 3.[6][7] [Link]

-

U.S. EPA. Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11.[Link]

-

Toyama, T., et al. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains.[8] Applied and Environmental Microbiology, 2010. (Cited for ring cleavage pathway analogy). [Link]

Sources

- 1. ScenTree - Vertenex® (CAS N° 32210-23-4) [scentree.co]

- 2. Perfumers Apprentice - Vertenex (PT Butyl Cyclohexyl Acetate) [shop.perfumersapprentice.com]

- 3. Experiment 7: Oxidation of 4-tert-Butylcyclohexanol – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 4. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 5. echa.europa.eu [echa.europa.eu]

- 6. umweltbundesamt.de [umweltbundesamt.de]

- 7. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Resolution GC Analysis of 4-tert-Butylcyclohexyl Acetate (Vertenex) Isomers

Abstract & Introduction

4-tert-Butylcyclohexyl acetate (CAS: 32210-23-4), commercially known as Vertenex or PTBCHA, is a vital fragrance ingredient prized for its woody, fruity, and floral notes. However, its olfactory value is stereochemically dependent. The cis-isomer is the potent odorant, possessing a rich, powdery, woody character, whereas the trans-isomer is significantly weaker and less desirable [1].